2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol
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Overview
Description
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 4-amino-3-n-butoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)aniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone-like structures.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are employed.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing for its vibrant and stable color properties.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible changes in different chemical environments. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to color changes that are useful in pH indicators.
Complex Formation: The hydroxyl and amino groups can form stable complexes with metal ions and other molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Sudan III: An azo dye used for staining lipids in biological samples.
Uniqueness
2,2'-((4-((4-Amino-3-butoxyphenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both solubility and stability are required.
Properties
CAS No. |
126335-39-5 |
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Molecular Formula |
C20H28N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[4-[(4-amino-3-butoxyphenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C20H28N4O3/c1-2-3-14-27-20-15-17(6-9-19(20)21)23-22-16-4-7-18(8-5-16)24(10-12-25)11-13-26/h4-9,15,25-26H,2-3,10-14,21H2,1H3 |
InChI Key |
CFOWFFPERGTOBX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N |
Synonyms |
4-((4-AMINO-3-N-BUTOXYPHENYL)AZO)-N,N-BIS(2-HYDROXYETHYL)ANILINE |
Origin of Product |
United States |
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